Avitinib - 1557267-42-1

Avitinib

Catalog Number: EVT-258082
CAS Number: 1557267-42-1
Molecular Formula: C26H26FN7O2
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avitinib is an orally available, irreversible, epidermal growth factor receptor (EGFR) inhibitor. [, ] It exhibits selectivity for mutant forms of EGFR, including the drug-resistant T790M EGFR mutant. [, ] Avitinib plays a significant role in scientific research, particularly in oncology, due to its potential antineoplastic activity. [, , ]

Osimertinib

  • Compound Description: Osimertinib is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) approved by the FDA for treating non-small cell lung cancer (NSCLC) with EGFR mutations, including the T790M resistance mutation [].
  • Relevance: Like avitinib, osimertinib is a third-generation EGFR TKI used in NSCLC treatment. The study explored avitinib's effect on osimertinib's pharmacokinetics in rats, revealing potential drug interactions [].

Encorafenib

  • Compound Description: Encorafenib is an orally available BRAF kinase inhibitor. It is FDA-approved in combination with binimetinib under the brand name Braftovi for treating metastatic melanoma with BRAFV600E or BRAFV600K mutations [].
  • Relevance: A study investigating the metabolic stability of the encorafenib and binimetinib combination therapy used avitinib as an internal standard in its LC-MS/MS assay development []. This suggests a potential for concurrent use or similar pharmacokinetic properties with avitinib.

Binimetinib

  • Compound Description: Binimetinib is an orally available MEK inhibitor. In combination with encorafenib, it forms an FDA-approved anticancer therapy (Mektovi) for patients with BRAFV600E/V600K mutations in metastatic or unresectable melanoma [].
  • Relevance: Similar to encorafenib, binimetinib's metabolic stability in combination therapy was evaluated using an LC-MS/MS assay incorporating avitinib as an internal standard [], indicating potential for co-administration or shared metabolic pathways with avitinib.

Erlotinib

  • Relevance: While not extensively discussed, erlotinib is mentioned alongside avitinib and osimertinib, suggesting its relevance as a comparable EGFR-targeting agent in NSCLC treatment [].

Tolbutamide

  • Compound Description: Tolbutamide is a first-generation sulfonylurea drug primarily metabolized by CYP2C9 in the liver. It is used as a probe substrate for CYP2C9 activity [].
  • Relevance: In a study investigating the inhibitory effects of avitinib on CYP450 enzymes, tolbutamide was used as a probe substrate. Avitinib exhibited moderate inhibitory effects on CYP2C9 in human liver microsomes, as indicated by the IC50 value of 6.91 μM [].

Phenacetin

  • Compound Description: Phenacetin is a drug primarily metabolized by CYP1A2 in the liver and serves as a probe substrate for CYP1A2 activity [].
  • Relevance: Avitinib showed inhibitory effects on CYP1A2 activity in rat liver microsomes (IC50 = 15.79 μM) and in vivo [], suggesting a potential for drug interactions when co-administered with drugs metabolized by CYP1A2.
  • Compound Description: Bupropion is an antidepressant drug primarily metabolized by CYP2B6 in the liver. It is frequently used as a probe substrate for assessing CYP2B6 activity [].
  • Relevance: Avitinib demonstrated a strong inhibitory effect on CYP2B1, the rat equivalent of CYP2B6, in rat liver microsomes (IC50 = 6.39 μM). Additionally, avitinib significantly altered the pharmacokinetic parameters of bupropion in vivo, indicating a potential for drug interactions with medications primarily metabolized by CYP2B6 [].

Chlorzoxazone

  • Compound Description: Chlorzoxazone is a muscle relaxant drug primarily metabolized by CYP2E1 in the liver and serves as a probe substrate for CYP2E1 activity [].
  • Relevance: Avitinib showed inhibitory effects on CYP2E1 activity in vivo, as evidenced by changes in the pharmacokinetic parameters of chlorzoxazone after avitinib pretreatment in rats [].

Dextromethorphan

  • Compound Description: Dextromethorphan is a cough suppressant primarily metabolized by CYP2D6 in the liver and is commonly used as a probe substrate for CYP2D6 activity [].
  • Relevance: The study found that avitinib exhibited inhibitory effects on CYP2D1, the rat homolog of CYP2D6, in vivo [], suggesting potential interactions with drugs metabolized by CYP2D6.

Midazolam

  • Compound Description: Midazolam is a benzodiazepine drug commonly used as a sedative and is primarily metabolized by CYP3A4 in the liver. It is used as a probe substrate for CYP3A4 activity [].
  • Relevance: Although avitinib showed relatively weaker inhibitory effects on CYP3A4 in vitro compared to other CYP enzymes, it still exhibited some inhibitory effects in vivo, as indicated by the altered pharmacokinetic parameters of midazolam after avitinib pretreatment [].
Synthesis Analysis

The synthesis of avitinib involves several key steps that leverage established organic chemistry techniques. One notable method includes the use of Buchwald-Hartwig coupling reactions to form the pyrimidine core structure. The synthetic pathway typically begins with commercially available starting materials, which undergo various transformations including amide coupling, halogenation, and substitution reactions to yield the final product.

The synthesis can be summarized in the following steps:

  1. Formation of the Pyrimidine Core: This is achieved through a series of reactions involving halogenated anilines and pyrimidine derivatives.
  2. Amide Bond Formation: Utilizing coupling agents to facilitate the formation of amide bonds between key intermediates.
  3. Final Modifications: The introduction of functional groups such as trifluoromethyl and piperazine moieties to enhance biological activity.

Technical details reveal that optimizing reaction conditions such as temperature, solvent choice, and catalyst selection are critical for maximizing yield and purity of avitinib .

Molecular Structure Analysis

Avitinib's molecular structure can be described by its chemical formula C19H20F3N5OC_{19}H_{20}F_{3}N_{5}O. The compound features a complex arrangement that includes a pyrimidine ring fused with an aniline derivative. Key structural characteristics include:

  • A trifluoromethyl group that enhances lipophilicity.
  • A piperazine ring that contributes to receptor binding affinity.

The three-dimensional conformation of avitinib allows for optimal interaction with the ATP-binding site of the EGFR, facilitating its inhibitory action against mutant forms of the receptor .

Chemical Reactions Analysis

Avitinib undergoes various chemical reactions during its synthesis and metabolism. Notably:

  • Nucleophilic Substitution Reactions: These are employed to introduce functional groups onto the aromatic rings.
  • Amide Coupling: Essential for linking different molecular fragments together.
  • Hydrolysis: Involves breaking down certain functional groups under physiological conditions.

The reactivity profile of avitinib indicates stability under neutral conditions but potential for metabolic activation in vivo, leading to reactive intermediates that can interact with biological macromolecules .

Mechanism of Action

Avitinib operates primarily through competitive inhibition of the EGFR tyrosine kinase domain. By binding to the ATP-binding site of the receptor, avitinib prevents phosphorylation events necessary for downstream signaling pathways that promote tumor growth and survival.

Key aspects of its mechanism include:

  • Selectivity for Mutant EGFR: Avitinib exhibits a higher binding affinity for mutant forms of EGFR compared to wild-type receptors.
  • Inhibition of Cell Proliferation: Studies have shown that avitinib effectively reduces cell proliferation in NSCLC cell lines harboring T790M mutations.

Data from clinical studies indicate that patients treated with avitinib experience significant tumor shrinkage and prolonged progression-free survival compared to those receiving standard therapies .

Physical and Chemical Properties Analysis

Avitinib possesses distinct physical and chemical properties:

  • Molecular Weight: Approximately 385.4 g/mol.
  • Solubility: Moderately soluble in organic solvents; limited solubility in water.
  • Stability: Stable under acidic and neutral conditions but may degrade under extreme alkaline conditions.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to assess purity and stability during both synthesis and storage .

Applications

Avitinib's primary application lies in the treatment of non-small cell lung cancer, particularly in patients who have developed resistance to first-generation EGFR inhibitors due to mutations like T790M. Clinical trials have demonstrated its efficacy in controlling intra-cranial disease progression, making it a valuable option for patients with brain metastases.

Beyond oncology, ongoing research explores potential applications in other malignancies driven by similar molecular mechanisms, highlighting avitinib's versatility as a targeted therapeutic agent .

Introduction to Avitinib in the Context of EGFR-Targeted Therapies

Epidermal Growth Factor Receptor (EGFR) Mutations in Non-Small Cell Lung Cancer (NSCLC)

EGFR mutations in NSCLC exhibit significant molecular heterogeneity, broadly categorized into classical and nonclassical types based on prevalence, structural impact, and therapeutic implications. Approximately 80-90% of pathogenic EGFR mutations are classical mutations, predominantly represented by in-frame deletions in exon 19 (ex19del; ~56%) and the exon 21 L858R point mutation (~33%) [1] [8] [10]. These mutations occur within the tyrosine kinase domain, destabilizing the autoinhibited conformation and promoting constitutive kinase activation without ligand binding. Biochemically, ex19del and L858R increase ATP affinity and prolong kinase activation, rendering tumor cells exquisitely sensitive to first- and second-generation EGFR TKIs [1] [10].

Nonclassical EGFR mutations encompass the remaining 10-20% of alterations and display considerable diversity. These include:

  • Point mutations: G719X (exon 18), L861Q (exon 21), S768I (exon 20)
  • Insertions: Exon 20 insertions (Ex20ins)
  • Complex mutations: Co-occurrence of multiple mutations (e.g., G719X + S768I)
  • Rare mutations: E709X, L747P, etc. [7] [8]

Nonclassical mutations often confer differential sensitivity to EGFR TKIs compared to classical mutations. For instance, G719X, S768I, and L861Q demonstrate moderate sensitivity to afatinib and osimertinib, while Ex20ins are generally resistant to most first- and second-generation TKIs [7]. The structural basis for this variation lies in the mutation's location and its effect on the kinase domain conformation and ATP-binding pocket. Furthermore, the T790M mutation in exon 20, characterized by the substitution of threonine with methionine at the "gatekeeper" residue 790, is not a primary driver mutation but is the dominant acquired resistance mechanism (50-63%) following first- or second-generation EGFR TKI therapy [1] [5] [9]. T790M increases ATP affinity and introduces steric hindrance, drastically reducing the binding efficiency of early-generation TKIs [9] [10].

Table 1: Major EGFR Mutation Classes in NSCLC and Their Characteristics

Mutation ClassCommon ExamplesPrevalence (%)Primary/ResistanceTKI Sensitivity Profile
ClassicalExon 19 Deletion (ex19del)~56%Primary SensitizingHigh sensitivity to 1st/2nd/3rd gen TKIs
L858R (exon 21)~33%Primary SensitizingHigh sensitivity, slightly less than ex19del to some agents
Acquired ResistanceT790M (exon 20)50-63% of acquired resistanceSecondary ResistanceResistant to 1st/2nd gen; Sensitive to 3rd gen (Osimertinib, Avitinib)
NonclassicalG719X (exon 18)~3-5%Primary SensitizingModerate sensitivity (Afatinib > Osimertinib)
S768I (exon 20)~1-2%Primary SensitizingModerate sensitivity (Afatinib)
L861Q (exon 21)~2-3%Primary SensitizingModerate sensitivity (Afatinib, Osimertinib)
Exon 20 Insertions~4-10% of nonclassicalPrimary SensitizingGenerally resistant to 1st/2nd gen; Variable to 3rd gen; Requires specific agents (Mobocertinib)

Evolution of EGFR Tyrosine Kinase Inhibitors (TKIs): Generational Advancements

The therapeutic targeting of EGFR-mutant NSCLC has evolved through distinct generations of TKIs, each addressing limitations of the prior generation:

  • First-Generation EGFR TKIs (Reversible Inhibitors): Gefitinib, Erlotinib, and Icotinib competitively and reversibly bind the ATP-binding site of activated EGFR. They exhibit high efficacy against classical EGFR mutations (ex19del, L858R), significantly improving progression-free survival (PFS: 9-14 months) over chemotherapy in the first-line setting [1] [5] [9]. However, their Achilles' heel is lack of activity against T790M-mediated resistance. Furthermore, inhibition of wild-type (WT) EGFR in skin and gut leads to dose-limiting toxicities (rash, diarrhea) [5] [9] [10]. Nearly all patients develop acquired resistance, primarily via T790M.

  • Second-Generation EGFR TKIs (Irreversible Pan-HER Inhibitors): Afatinib and Dacomitinib possess reactive acrylamide groups enabling irreversible covalent binding to cysteine 797 (C797) within the ATP-binding pocket. They inhibit multiple ErbB family receptors (EGFR/HER1, HER2, HER4). While demonstrating improved PFS (11-14.7 months) over first-gen TKIs in some studies (e.g., ARCHER 1050 for dacomitinib) and moderate activity against certain nonclassical mutations (G719X, S768I, L861Q) [7] [9], their ability to overcome T790M clinically is limited by dose-limiting WT EGFR toxicities. Achieving sufficient systemic concentrations to inhibit T790M is often precluded by severe rash and diarrhea [9] [10].

  • Third-Generation EGFR TKIs (Irreversible, Mutant-Selective Inhibitors): This class, including Osimertinib, Avitinib, Lazertinib, and others, was specifically engineered to address T790M resistance while sparing WT EGFR. Key design principles include:

  • Irreversible covalent binding to C797: Maintaining potency against sensitizing mutations.
  • Mutant-selectivity: Exploiting structural differences (e.g., smaller gatekeeper residue in T790M mutant vs. WT) to achieve preferential binding to mutant EGFR (L858R, ex19del, T790M) over WT EGFR, thereby reducing off-target toxicity [2] [8] [10].
  • Central Nervous System (CNS) penetration: Critical for controlling brain metastases, a common site of progression [5] [10].Osimertinib became the benchmark, showing superior efficacy in T790M-positive NSCLC post-early generation TKI failure (AURA trials) and subsequently in the first-line setting (FLAURA trial, mPFS ~18.9 months) [5] [9]. However, acquired resistance to third-gen TKIs, notably via the C797S mutation (prevents covalent binding), MET amplification, HER2 amplification, and other mechanisms, remains a challenge [4] [9]. Avitinib was developed within this context, particularly in China, as another potent third-generation option.

Table 2: Evolution of EGFR TKIs for NSCLC Treatment

GenerationKey AgentsMechanism/TargetKey AdvantagesKey Limitations
1stGefitinib, Erlotinib, IcotinibReversible ATP-competitive; EGFRHigh efficacy vs. classical mutations (ex19del, L858R); Oral administrationNo activity vs. T790M; High rate acquired resistance (T790M ~60%); WT EGFR toxicity (rash/diarrhea)
2ndAfatinib, DacomitinibIrreversible covalent binding (C797); Pan-HER (EGFR, HER2, HER4)Broader ErbB inhibition; Activity vs. some nonclassical mutations (G719X, S768I, L861Q); Modest PFS gain over 1st gen in some settingsLimited efficacy vs. T790M clinically due to WT EGFR toxicity; Higher toxicity (dose-limiting) than 1st gen
3rdOsimertinib, Avitinib, LazertinibIrreversible covalent binding (C797); Mutant-selective (EGFRm/T790M > WT)High efficacy vs. T790M resistance; Activity vs. classical & some nonclassical mutations; Reduced WT EGFR toxicity; CNS penetrationAcquired resistance inevitable (C797S, bypass tracks); C797S abolishes covalent binding; Limited activity vs. Ex20ins (requires specific agents)

Avitinib as a Third-Generation Mutant-Selective EGFR-TKI

Avitinib (AC0010) is an orally administered, irreversible third-generation EGFR TKI independently developed in China. Its core chemical structure features a pyrimidine backbone linked to a reactive acrylamide group, enabling covalent bond formation with C797 in the ATP-binding pocket of EGFR [3] [8]. This design aligns with the key principles of third-generation inhibitors: potent inhibition of EGFR activating mutations (ex19del, L858R) and the T790M resistance mutation, coupled with minimal inhibition of WT EGFR to improve tolerability.

Development Rationale and Preclinical Profile

Avitinib was developed specifically to overcome T790M-mediated resistance observed with first- and second-generation TKIs and to provide an effective therapeutic option with reduced WT EGFR-related toxicity. Preclinical studies demonstrated its selective potency against mutant EGFR isoforms. Biochemical and cellular assays revealed significantly lower half-maximal inhibitory concentration (IC50) values for Avitinib against EGFR harboring L858R/T790M and ex19del/T790M double mutations compared to WT EGFR [2] [8] [10].

Table 3: Preclinical IC50 Values of Avitinib Against Key EGFR Mutations

EGFR Mutation TypeRepresentative ConstructReported Avitinib IC50 (nM)Comparison to Osimertinib IC50 (nM)*
Activating MutationL858R7.3 - 10.4~1-6.2
Resistance MutationL858R/T790M2.8 - 7.3~0.9-31
Resistance Mutationex19del/T790M0.18 - 10.4~3.1-41
Wild-Type (WT)WT EGFR449 - 837~152-516
Resistance Mutation to 3rd genex19del/T790M/C797SNot fully reported (Preclinically targeted by 4th gen)>1000 (Inactive)

Data compiled from [2] [8] [10]; Osimertinib values shown for context; variations reflect different assay systems.

This data underscores Avitinib's mutant-selectivity, as evidenced by IC50 values for mutant forms being 40- to 4000-fold lower than for WT EGFR, depending on the specific mutant and assay [2] [8]. This selectivity is mechanistically rooted in Avitinib's optimized structure allowing preferential binding to the unique conformation of the ATP-binding pocket in T790M-mutant EGFR, which has a larger methionine residue compared to the smaller threonine in WT EGFR, reducing steric hindrance for the inhibitor [8] [10]. Furthermore, like Osimertinib, Avitinib demonstrated efficacy in preclinical models of CNS metastases, a critical attribute given the frequency of brain involvement in EGFR-mutant NSCLC [8].

Clinical Research Findings

Avitinib has progressed through clinical trials primarily in China. Phase I/II studies focused on patients with advanced EGFR T790M-positive NSCLC who had progressed on prior EGFR TKI therapy.

  • Phase I/II Efficacy: Early clinical trials demonstrated promising antitumor activity in T790M-positive NSCLC. A phase I study established the recommended phase II dose and showed confirmed objective response rates (ORR) in T790M-positive patients [3] [8]. A subsequent phase II trial reported ORR comparable to Osimertinib in its pivotal trials (AURA2/3), alongside significant disease control rates (DCR) [3] [7] [8]. Median progression-free survival (mPFS) in these studies was generally in the range expected for third-generation TKIs in the second-line setting (approximately 9-11 months) [3] [8]. Preliminary data also suggested activity against certain nonclassical EGFR mutations (e.g., G719X, S768I), although the level of activity relative to classical mutations requires further characterization in larger cohorts [7].

  • Drug-Drug Interaction (DDI) Profile: A critical preclinical and clinical finding involves Avitinib's potential to inhibit CYP3A4 metabolism. An in vitro and in vivo rat study specifically investigated the interaction between Avitinib and Osimertinib. Results showed that Avitinib significantly inhibited the metabolism of Osimertinib (a CYP3A4 substrate) in rat liver microsomes (IC50 = 27.6 μM). In vivo, pre-treatment with Avitinib increased Osimertinib's plasma exposure (AUC), prolonged its mean residence time (MRT), delayed its time to peak concentration (Tmax), and decreased its clearance (CLz/F) [3]. This highlights a clinically significant DDI potential, necessitating caution and potential dose adjustments if these agents are used sequentially or in combination.

  • Emerging Role in Resistance Sequencing: Clinical observations suggest potential utility in sequential therapy strategies. Case reports indicate that patients experiencing disease progression or specific toxicities (like interstitial lung disease) on Avitinib might subsequently respond well to Osimertinib, hinting at non-overlapping resistance and toxicity profiles in some scenarios [3] [8]. Furthermore, Avitinib is being explored in novel combinations and in the context of specific resistance mutations, including the development of fourth-generation TKIs targeting resistance mechanisms like C797S that arise after Avitinib or Osimertinib failure [4] [8].

Table 4: Summary of Key Clinical Research Findings for Avitinib

AspectFindingsSignificance/Implication
Target Population (Pivotal)EGFR T790M+ NSCLC progressed on prior EGFR TKIPrimary indication similar to other 3rd gen TKIs (second-line+)
Efficacy (Phase II)ORR: Comparable to Osimertinib in T790M+; DCR: High rates reported; mPFS: ~9-11 months (estimated range)Confirms activity against T790M resistance; Positions as viable 3rd gen TKI option
Nonclassical MutationsPreliminary activity against G719X, S768IPotential broader applicability beyond classical/T790M; Needs larger validation
CNS ActivityPreclinical evidence of brain penetration; Clinical data in brain mets limited but promisingImportant for comprehensive disease control
DDI (Osimertinib)Inhibits Osimertinib metabolism (CYP3A4); ↑AUC, ↑MRT, ↓CLz/F of Osimertinib in ratsCritical safety consideration; Requires avoidance of concurrent use or careful dose mod if sequenced
Sequential TherapyCases report response to Osimertinib post-Avitinib progression/toxicitySuggests potential sequencing strategy; Non-cross-resistant profiles in some contexts
Ongoing DevelopmentExploration in combinations; Context for 4th gen TKI development post-C797SAddresses acquired resistance to 3rd gen TKIs

Properties

CAS Number

1557267-42-1

Product Name

Avitinib

IUPAC Name

N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide

Molecular Formula

C26H26FN7O2

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32)

InChI Key

UOFYSRZSLXWIQB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F

Synonyms

AC0010

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.